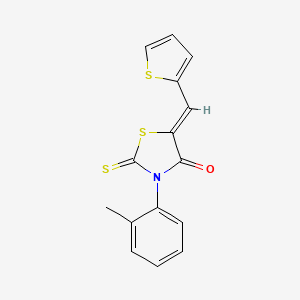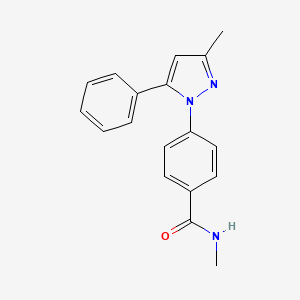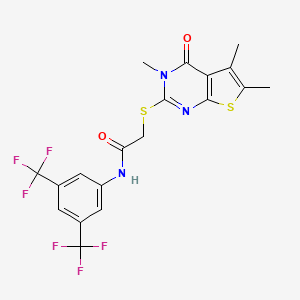![molecular formula C24H21Cl4N3O4S2 B15099395 N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide](/img/structure/B15099395.png)
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes dichlorophenyl groups, a thiazolidinone ring, and a hexanehydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.
Introduction of the Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by nucleophiles.
Acetylation and Hydrazide Formation: The acetylation of the phenoxy group is achieved using acetic anhydride, followed by the formation of the hexanehydrazide moiety through a condensation reaction with hexanehydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives with altered biological properties.
Applications De Recherche Scientifique
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-thioxo-thiazolidin-3-YL]hexanehydrazide: Similar structure but with a thioxo group instead of a sulfanylidene group.
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-oxo-thiazolidin-3-YL]hexanehydrazide: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanylidene group in the thiazolidinone ring is particularly noteworthy, as it can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C24H21Cl4N3O4S2 |
|---|---|
Poids moléculaire |
621.4 g/mol |
Nom IUPAC |
N-[2-(2,4-dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanehydrazide |
InChI |
InChI=1S/C24H21Cl4N3O4S2/c25-15-6-5-14(17(27)11-15)10-20-23(34)30(24(36)37-20)9-3-1-2-4-21(32)31(29)22(33)13-35-19-8-7-16(26)12-18(19)28/h5-8,10-12H,1-4,9,13,29H2/b20-10- |
Clé InChI |
HUCNVYDZKMRYGW-JMIUGGIZSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N(C(=O)COC3=C(C=C(C=C3)Cl)Cl)N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N(C(=O)COC3=C(C=C(C=C3)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099320.png)

![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099337.png)

![4-[(4-ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one](/img/structure/B15099344.png)
![(5Z)-2-(4-fluorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099347.png)
![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B15099348.png)
![N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B15099349.png)
![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099353.png)
![N-(2-ethoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B15099361.png)
![3-chloro-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15099376.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylph enyl)acetamide](/img/structure/B15099379.png)
![4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15099385.png)
